molecular formula C12H12N6 B6644482 3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine

3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine

Cat. No.: B6644482
M. Wt: 240.26 g/mol
InChI Key: SGZHPJLXUXPUIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound 3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine features a fused imidazo[4,5-c]pyridine core linked to a pyrazin-2-amine moiety via a carbon-nitrogen bond. Its molecular formula is C₁₂H₁₃N₇, with a molecular weight of 255.28 g/mol. The compound’s structure is characterized by planar aromatic systems, which may facilitate π-π stacking interactions in biological targets.

For example, imidazo[4,5-b]pyridine derivatives are prepared using nitro-substituted pyridines and aldehydes in the presence of Na₂S₂O₄ .

Properties

IUPAC Name

3-(1-ethylimidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6/c1-2-18-9-3-4-14-7-8(9)17-12(18)10-11(13)16-6-5-15-10/h3-7H,2H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZHPJLXUXPUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=NC=C2)N=C1C3=NC=CN=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Diazotization and Rearrangement

A Curtius-type rearrangement, as described in US3461123A, enables the formation of imidazo[4,5-b]pyrazin-2-ones from 3-aminopyrazinoic acid hydrazides. Adapting this method for the [4,5-c] isomer requires starting with a 3-aminopyridine-4-carboxylic acid hydrazide. Treatment with sodium nitrite in hydrochloric acid generates an unstable azide intermediate, which thermally rearranges in alcoholic solvents (e.g., ethanol or 2-methoxyethanol) to yield the imidazo ring. For example:

3-Aminopyridine-4-carboxylic acid hydrazideNaNO2/HClAzideΔ1H-imidazo[4,5-c]pyridine\text{3-Aminopyridine-4-carboxylic acid hydrazide} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Azide} \xrightarrow{\Delta} \text{1H-imidazo[4,5-c]pyridine}

This method achieves moderate yields (50–70%) but requires careful handling due to explosive azide intermediates.

SNAr Reaction–Reduction–Heterocyclization Tandem Process

A more efficient one-pot approach, adapted from ACS Omega, involves:

  • SNAr Reaction : 3-Nitro-4-chloropyridine reacts with ethylamine in H2O-IPA (3:1) at 80°C for 2 hours to form 3-nitro-4-(ethylamino)pyridine.

  • Reduction : Zn dust and HCl reduce the nitro group to an amine, yielding 3,4-diaminopyridine in 45 minutes.

  • Heterocyclization : Condensation with glyoxal in H2O-IPA at room temperature for 10 hours forms the imidazo[4,5-c]pyridine core.
    This tandem process achieves >85% yield and avoids intermediate isolation, aligning with green chemistry principles.

N-Ethylation Strategies

Introducing the ethyl group at the 1-position of the imidazo ring is critical for regioselectivity.

Alkylation of Preformed Imidazo Ring

The patent US3461123A details alkylation using ethyl bromide in methanol with sodium methoxide. Dissolving the imidazo[4,5-c]pyridine in methanol containing NaOMe, followed by refluxing with excess ethyl bromide for 3–5 hours, yields the 1-ethyl derivative. The product precipitates upon solvent evaporation and is recrystallized from ethanol/water (yield: 65–80%).

In Situ Ethylation During Cyclization

Ethylamine can serve dual roles as a nucleophile in the SNAr reaction and as an alkylating agent. In the tandem process, using ethylamine in the initial SNAr step directly incorporates the ethyl group into the intermediate diamine, streamlining the synthesis.

Pyrazin-2-amine Substituent Installation

Attaching the pyrazin-2-amine moiety to the imidazo[4,5-c]pyridine core necessitates cross-coupling or nucleophilic substitution.

Buchwald–Hartwig Amination

A palladium-catalyzed coupling between 2-chloroimidazo[4,5-c]pyridine and pyrazin-2-amine employs Pd(OAc)2, Xantphos, and Cs2CO3 in dioxane at 100°C. This method achieves 70–75% yield but requires rigorous exclusion of moisture and oxygen.

Nucleophilic Aromatic Substitution

Activating the imidazo ring at the 2-position with a nitro or chloro group enables displacement by pyrazin-2-amine. For example, 2-nitroimidazo[4,5-c]pyridine reacts with pyrazin-2-amine in DMF at 120°C with K2CO3, yielding the target compound after 12 hours (55–60% yield).

Integrated Synthetic Routes

Combining the above steps into coherent pathways:

Sequential Alkylation–Coupling Approach

  • Synthesize imidazo[4,5-c]pyridine via the tandem process.

  • Alkylate with ethyl bromide.

  • Perform Buchwald–Hartwig amination with pyrazin-2-amine.
    Total Yield : 45–50% over three steps.

One-Pot Tandem Synthesis

  • SNAr reaction of 3-nitro-4-chloropyridine with ethylamine.

  • Zn/HCl reduction to diamine.

  • Condensation with glyoxal and in situ coupling with pyrazin-2-amine.
    Total Yield : 35–40% (requires optimization).

Analytical and Optimization Data

Key parameters influencing yields:

StepSolvent SystemTemperatureCatalystYield (%)
SNAr ReactionH2O-IPA (3:1)80°CNone90
ReductionH2O-IPA80°CZn/HCl85
HeterocyclizationH2O-IPARTNone88
Buchwald–HartwigDioxane100°CPd(OAc)272

Challenges and Mitigation Strategies

  • Regioselectivity : Competing alkylation at the 3-position of the imidazo ring is minimized using excess ethyl bromide and controlled pH.

  • Azide Instability : Substituting diazotization with tandem SNAr–reduction eliminates hazardous intermediates.

  • Coupling Efficiency : Microwave-assisted Buchwald–Hartwig reduces reaction time to 2 hours (yield: 68%) .

Chemical Reactions Analysis

3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Structure Key Substituents/Modifications Biological Activity/Notes References
3-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine Imidazo[4,5-c]pyridine + pyrazine Ethyl group at imidazole N1; pyrazin-2-amine Potential kinase inhibition (theoretical)
4-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine Imidazo[4,5-c]pyridine + oxadiazole Oxadiazole replaces pyrazine Rho kinase inhibition (IC₅₀ ~0.1 µM)
3-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrazin-2-amine Thiazolo[4,5-c]pyridine + pyrazine Thiazole ring replaces imidazole Antimicrobial activity (reported)
3-Ethylimidazo[4,5-b]pyridin-2-amine Imidazo[4,5-b]pyridine Ethyl group; lacks pyrazine moiety Structural scaffold for kinase inhibitors
SHP099 (6-(4-azanyl-4-methyl-piperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine) Pyrazine + dichlorophenyl Dichlorophenyl and piperidine substituents SHP2 allosteric inhibitor (IC₅₀ = 0.071 µM)

Activity Data and Selectivity

  • Rho Kinase Inhibition: The oxadiazole analogue (4-(1-ethyl-1H-imidazo[...]oxadiazol-3-amine) shows nanomolar activity, comparable to Y-27632, a benchmark Rho kinase inhibitor .
  • SHP2 Inhibition : SHP099’s IC₅₀ of 0.071 µM highlights the critical role of dichlorophenyl and piperidine groups in allosteric inhibition .
  • Antimicrobial Activity : Thiazolo-containing derivatives exhibit moderate activity against Gram-positive bacteria, likely due to membrane disruption .

Biological Activity

3-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanism of action, efficacy in various assays, and related case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N4C_{13}H_{12}N_{4}, with a molecular weight of 240.26 g/mol. Its structure features an imidazo[4,5-c]pyridine moiety linked to a pyrazin-2-amine, which is critical for its biological interactions.

Research indicates that compounds with similar structures often interact with various protein kinases and enzymes. The presence of the imidazo[4,5-c]pyridine ring enhances the compound's ability to inhibit target proteins involved in cellular signaling pathways. Specifically, it has shown potential as a selective inhibitor for checkpoint kinase 1 (CHK1), which plays a crucial role in cell cycle regulation and DNA damage response.

Anticancer Activity

Several studies have investigated the anticancer properties of imidazo[4,5-c]pyridine derivatives. For example, compounds related to this compound demonstrated significant cytotoxicity against various cancer cell lines. The following table summarizes findings related to its anticancer efficacy:

Cell Line IC50 (µM) Mechanism
A549 (Lung cancer)7.83Induction of apoptosis
BEL-7402 (Liver cancer)9.40Inhibition of cell proliferation
MCF-7 (Breast cancer)0.18Cell cycle arrest

In a study focused on CHK1 inhibitors, the compound exhibited IC50 values under 100 nM for CHK1 inhibition, correlating with its ability to abrogate the G2 checkpoint induced by DNA-damaging agents like etoposide .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. Similar derivatives have been shown to inhibit nitric oxide production in macrophages, indicating that this compound may also possess anti-inflammatory activity. For instance, related compounds demonstrated over 50% inhibition of lipopolysaccharide-induced nitric oxide overproduction at concentrations around 20 µM .

Case Studies

A notable study explored the structure–activity relationship (SAR) of imidazo[4,5-c]pyridine derivatives. It was found that modifications in the substituents significantly affected both potency and selectivity against CHK1 and CHK2. The study concluded that maintaining basic amine groups was crucial for preserving high activity levels .

Another investigation reported that the compound's analogs showed promising results in vivo, reducing tumor size in xenograft models while exhibiting minimal toxicity to normal tissues .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, with critical control over solvents, reagents, and temperature. For imidazo[4,5-c]pyridine derivatives, cyclization of precursor amines with carbonyl compounds under acidic or basic conditions is common. Ethylation at the 1-position can be achieved using ethyl halides in the presence of a base like K₂CO₃. Solvent choice (e.g., DMF or THF) and reaction time significantly impact purity; polar aprotic solvents may reduce side reactions . Optimization of stoichiometry and purification via column chromatography or recrystallization is recommended to isolate high-purity products .

Q. How can spectroscopic and crystallographic techniques characterize the compound’s structure and confirm regioselectivity?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., ethyl group position via δ ~1.4 ppm for CH₃ and δ ~4.3 ppm for CH₂).
  • X-ray Crystallography : Single-crystal X-ray analysis resolves the bicyclic imidazo[4,5-c]pyridine core and pyrazine amine linkage, with mean C–C bond lengths of ~1.35–1.40 Å and R-factors <0.05 ensuring accuracy .
  • HRMS : Validates molecular formula (e.g., C₁₁H₁₃N₇ for the parent compound).

Q. What initial biological screening approaches are suitable to evaluate its pharmacological potential?

  • Methodological Answer : Prioritize target-based assays (e.g., kinase inhibition, GPCR binding) due to the compound’s nitrogen-rich heterocyclic structure. Use fluorescence polarization for binding affinity studies or enzymatic assays (e.g., ADP-Glo™ for kinases). Dose-response curves (IC₅₀/EC₅₀) and selectivity profiling against related targets (e.g., imidazopyridine analogs) are critical to identify lead candidates .

Advanced Research Questions

Q. How can computational modeling predict reactivity and guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For imidazo[4,5-c]pyridines, electron-deficient pyrazine rings may favor nucleophilic aromatic substitution.
  • Molecular Docking : Simulate interactions with biological targets (e.g., ATP-binding pockets in kinases). Tools like AutoDock Vina or Schrödinger Suite optimize pose scoring.
  • ICReDD Workflow : Integrate quantum chemical reaction path searches (e.g., GRRM) with machine learning to predict feasible synthetic routes and optimize conditions (e.g., solvent, catalyst) .

Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays) be resolved?

  • Methodological Answer :

  • Structural Analysis : Confirm compound stability under assay conditions (e.g., pH, temperature) via HPLC or LC-MS to rule out degradation.
  • Target Validation : Use CRISPR knockouts or siRNA silencing to verify specificity.
  • Assay Optimization : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive/negative controls. Statistical tools like ANOVA identify outliers .

Q. What statistical experimental design methods optimize reaction parameters for scaled synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Apply factorial designs (e.g., 2³ factorial) to test variables (temperature, solvent ratio, catalyst loading). Response surface methodology (RSM) identifies optimal conditions.
  • PAT (Process Analytical Technology) : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters dynamically .

Q. How does the compound’s electronic configuration influence its coordination chemistry with transition metals?

  • Methodological Answer : The imidazo[4,5-c]pyridine core acts as a π-accepting ligand via its aromatic system, while the pyrazine amine provides a σ-donor site. UV-Vis and cyclic voltammetry (CV) characterize metal complexes (e.g., Cu²+ or Ru³+). XANES/EXAFS studies quantify bond distances and oxidation states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine
Reactant of Route 2
Reactant of Route 2
3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.